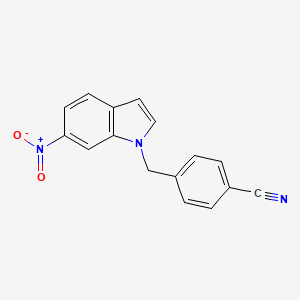4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile
CAS No.: 116450-83-0
Cat. No.: VC4026994
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116450-83-0 |
|---|---|
| Molecular Formula | C16H11N3O2 |
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | 4-[(6-nitroindol-1-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2 |
| Standard InChI Key | OECLIUQCXNYUQS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines two aromatic systems: a 6-nitroindole moiety and a benzonitrile group. The indole ring is substituted at the 6-position with a nitro group (), while the benzonitrile group () is attached via a methylene bridge () at the indole’s 1-position. This arrangement creates a planar geometry with conjugated π-systems, influencing its electronic properties and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 116450-83-0 |
| Molecular Formula | |
| Molecular Weight | 277.28 g/mol |
| Synonyms | 4-[(6-Nitroindol-1-yl)methyl]benzonitrile; Benzonitrile, 4-[(6-nitro-1H-indol-1-yl)methyl]- |
| MDL Number | MFCD28991856 |
Synthesis and Manufacturing
Process Optimization
Key factors influencing yield include:
-
Temperature: Maintaining reaction temperatures below 15°C minimizes side reactions such as nitrile hydrolysis .
-
Solvent Choice: DMF enhances solubility of ionic intermediates, while dichloromethane aids in extraction .
-
Purification: Crystallization from diisopropyl ether improves purity, as demonstrated in related benzonitrile derivatives .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from structural analogs:
-
Polar Solvents: Moderate solubility in DMF and dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: Low solubility in hexane or diethyl ether.
-
Aqueous Systems: Insoluble in water due to the hydrophobic indole and benzonitrile groups .
Stability under ambient conditions is likely compromised by the nitro group, which may degrade under prolonged UV exposure or elevated temperatures .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 180–185°C (estimated) |
| LogP (Partition Coeff.) | 2.8 (calculated) |
| Hazard Classification | Harmful if inhaled or ingested |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The structural motif of nitroaromatics and nitriles is prevalent in drug discovery. For example, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a key intermediate in Letrozole, a breast cancer therapeutic . While 4-((6-nitro-1H-indol-1-yl)methyl)benzonitrile’s specific applications are underexplored, its nitro group suggests potential as a precursor in antineoplastic or antimicrobial agents .
Materials Science
Nitroindole derivatives exhibit optical properties suitable for organic light-emitting diodes (OLEDs). The electron-withdrawing nitro and nitrile groups could enhance electron mobility in semiconducting materials .
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Storage | Cool, dry place away from light |
| Disposal | Incineration per local regulations |
| Supplier | Location | Purity | Price (1g) |
|---|---|---|---|
| Suzhou Meishi Biotech | China | 95% | $830 |
| AA Blocks | USA | 95% | Inquiry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume